Synthetic Intermediate Value: Validated Reactivity for Acylsulfonamide Antitubercular Agents
This compound functions as a validated synthetic intermediate in the preparation of 1,3-diarylpyrazolyl-acylsulfonamide antitubercular agents. In documented reaction protocols, the propionic acid moiety undergoes condensation with methanesulfonamide using DCC/DMAP in DMF to yield 3-(1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl)-N-(methylsulfonyl)propanamide, a compound derived from a high-throughput screening hit against Mycobacterium tuberculosis (Mtb) and optimized through SAR studies to achieve whole-cell MIC values <0.5 μM against replicating Mtb with bactericidal activity [1]. In contrast, non-brominated analogs such as 1,3-diphenylpyrazole-4-propionic acid (DPPA) lack this documented derivatization pathway to validated antitubercular scaffolds.
| Evidence Dimension | Downstream antitubercular scaffold accessibility |
|---|---|
| Target Compound Data | Validated precursor to acylsulfonamide antitubercular agents (MIC <0.5 μM against Mtb) |
| Comparator Or Baseline | 1,3-Diphenylpyrazole-4-propionic acid (DPPA) and other non-brominated analogs |
| Quantified Difference | Documented vs. undocumented derivatization pathway; bromine enables electronic tuning and potential cross-coupling strategies |
| Conditions | Reaction: DCC, DMAP, DMF solvent; condensation with methanesulfonamide |
Why This Matters
Researchers developing antitubercular agents require the specific 4-bromophenyl substitution pattern for accessing validated SAR space and achieving sub-micromolar whole-cell activity.
- [1] Molaid. 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic Acid | 75821-70-4. Reaction scheme and patent reference to 1,3-diarylpyrazolyl-acylsulfonamide antitubercular agents with Mtb MIC <0.5 μM. View Source
